![molecular formula C9H8ClNO2S B2700035 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride CAS No. 1052541-68-0](/img/structure/B2700035.png)
5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride
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Overview
Description
5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 1052541-68-0 . It has a molecular weight of 229.69 and its IUPAC name is 5-amino-1-benzothiophene-2-carboxylic acid hydrochloride . It is typically stored at room temperature .
Molecular Structure Analysis
The InChI code for 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is 1S/C9H7NO2S.ClH/c10-6-1-2-7-5 (3-6)4-8 (13-7)9 (11)12;/h1-4H,10H2, (H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications
Synthesis of Anti-inflammatory Agents
5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride serves as a precursor in the synthesis of a variety of substituted benzo[b]thiophene derivatives. These derivatives have demonstrated potent anti-inflammatory activity, highlighting their potential in the development of new therapeutic agents targeting inflammation-related conditions. The study conducted by Radwan, Shehab, and El-Shenawy (2009) showcased the conversion of 5-Amino-1-benzothiophene-2-carboxylic acid into its acetamido counterpart, further leading to the creation of C5-substituted benzo[b]thiophenes with significant anti-inflammatory properties (Radwan, M. A., Shehab, M. A., & El-Shenawy, S., 2009).
Antimicrobial Activity
The compound has also been involved in the synthesis of new pyridine derivatives, which exhibit variable and modest antimicrobial activity against a range of bacteria and fungi. This suggests its utility in the development of novel antimicrobial agents, potentially contributing to the fight against resistant microbial strains. Patel, Agravat, and Shaikh (2011) explored this aspect by synthesizing 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, revealing the compound's relevance in antimicrobial research (Patel, N., Agravat, S. N., & Shaikh, F. M., 2011).
Catalysis and Chemical Synthesis
In the realm of catalysis and chemical synthesis, 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride is instrumental in producing α,β-unsaturated amides through the aminocarbonylation of alkynes. This process, facilitated by specific catalysts and additives, opens avenues for creating valuable compounds in pharmaceuticals and natural products. The research by Sha and Alper (2017) underscores the versatility of this compound in synthetic chemistry, offering a pathway to synthesize complex molecules like natural product avenanthramide A (Sha, F., & Alper, H., 2017).
Crystallography and Material Science
Furthermore, 5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride's structural derivatives have been analyzed through crystallography to understand their pharmacological potential and structural properties better. Dugarte-Dugarte et al. (2021) detailed the crystal structure of a new polymorph of 1-benzothiophene-2-carboxylic acid, providing insights into its complex 3D arrangement and potential for treating various diseases (Dugarte-Dugarte, A. J., et al., 2021).
Safety and Hazards
The compound has been classified as Acute Tox. 3 Oral . It has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
5-amino-1-benzothiophene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S.ClH/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12;/h1-4H,10H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFLLFDXERPYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C=C(S2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-benzothiophene-2-carboxylic acid hydrochloride | |
CAS RN |
1052541-68-0 |
Source
|
Record name | 5-amino-1-benzothiophene-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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